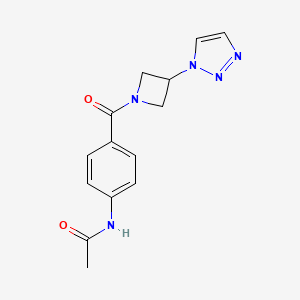

N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide

Description

N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide is a compound that features a 1,2,3-triazole ring, which is known for its diverse biological activities The presence of the azetidine ring and the phenylacetamide moiety further enhances its chemical and biological properties

Properties

IUPAC Name |

N-[4-[3-(triazol-1-yl)azetidine-1-carbonyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c1-10(20)16-12-4-2-11(3-5-12)14(21)18-8-13(9-18)19-7-6-15-17-19/h2-7,13H,8-9H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTIPWCRRSOKJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide typically involves a multi-step process. The azetidine ring can be introduced through nucleophilic substitution reactions, and the phenylacetamide moiety can be attached via acylation reactions . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Cycloaddition: The 1,2,3-triazole ring can participate in cycloaddition reactions with various dienophiles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research indicates that compounds containing triazole and azetidine moieties exhibit significant anticancer properties. Studies have shown that derivatives of triazole can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, triazole-containing compounds have been linked to effective inhibition of tumor growth in models of breast and lung cancers .

Antimicrobial Properties:

N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide has also been evaluated for its antimicrobial activity. The triazole ring is known for its efficacy against a broad spectrum of pathogens, including bacteria and fungi. Research has demonstrated that similar compounds can inhibit the growth of resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

Mechanism of Action:

The mechanism through which this compound exerts its biological effects often involves interaction with specific enzymes or receptors within cells. For example, the triazole group can interfere with the biosynthesis pathways of nucleic acids or proteins in microbial cells, leading to cell death .

Material Science

Synthesis of Advanced Materials:

The unique chemical properties of this compound allow it to be used as a building block in synthesizing advanced materials. Its ability to undergo various chemical reactions makes it suitable for creating polymers and coatings with enhanced properties such as thermal stability and chemical resistance .

Nanotechnology Applications:

In nanotechnology, this compound can be utilized to functionalize nanoparticles or surfaces. The incorporation of triazole and azetidine groups can impart specific functionalities to nanoparticles, enhancing their application in drug delivery systems or as imaging agents in biomedical applications .

Biological Research

Drug Development:

The compound serves as a lead structure in drug discovery programs aimed at developing new therapeutics for various diseases. Its bioactive nature suggests potential use in treating conditions such as cancer, infections, and inflammatory diseases . Ongoing research is focused on optimizing its pharmacokinetic properties to enhance efficacy and reduce toxicity.

Case Studies:

Several case studies highlight the therapeutic potential of similar compounds:

- A study on triazole derivatives showed significant anticancer activity against multiple cell lines with percent growth inhibitions ranging from 51% to 86% depending on the specific derivative tested .

- Another investigation into azetidine derivatives demonstrated promising results against Mycobacterium tuberculosis, showcasing their potential in treating resistant infections .

Data Table

Mechanism of Action

The mechanism of action of N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets. The 1,2,3-triazole ring can bind to active sites of enzymes, inhibiting their activity. The azetidine ring may enhance the binding affinity and specificity of the compound . The phenylacetamide moiety can interact with hydrophobic pockets in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide can be compared with other similar compounds:

1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as anticancer and antiviral properties.

Azetidine Derivatives:

Phenylacetamide Derivatives: These compounds are studied for their pharmacological activities, including anti-inflammatory and analgesic effects.

Biological Activity

N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide is a compound that integrates the azetidine and triazole moieties, which are known for their diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of Azetidine Derivative : The initial step often includes the reaction of a suitable amine with an acylating agent to form the azetidine ring.

- Triazole Linkage : The introduction of the triazole group can be achieved using click chemistry methods, specifically azide-alkyne cycloaddition.

- Final Acetamide Formation : The final compound is obtained by acylation with acetic anhydride or acetyl chloride.

Characterization

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound. For instance:

- NMR : Chemical shifts corresponding to the azetidine and triazole protons help confirm the successful synthesis.

- IR : Characteristic absorption bands for amide (C=O stretch around 1650 cm) and triazole (N-H stretch around 3200 cm) groups are observed.

Biological Activity

The biological activity of this compound has been investigated in various studies:

Antimicrobial Activity

Research indicates that compounds containing triazole and azetidine frameworks exhibit significant antimicrobial properties. For instance:

- In vitro Studies : The compound has shown effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The Minimum Inhibitory Concentration (MIC) values were determined using standard agar diffusion methods.

Anticancer Activity

Triazole derivatives are known for their potential anticancer effects. Studies have demonstrated:

- Cell Line Studies : this compound was tested against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated dose-dependent cytotoxicity with IC50 values in the micromolar range.

Case Studies

A few notable case studies involving similar compounds provide insights into their biological activities:

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymes : Many triazole derivatives inhibit enzymes like carbonic anhydrase, which plays a crucial role in tumor growth.

- Disruption of Cellular Processes : The compound may interfere with DNA replication or protein synthesis in microbial cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.